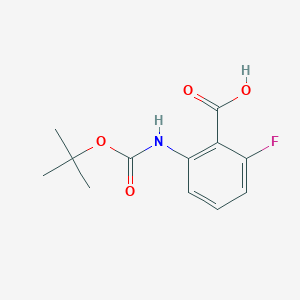
2-((tert-Butoxycarbonyl)amino)-6-Fluorbenzoesäure
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is a chemical compound that features a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be added to amines using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide under aqueous conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.
Reduction: The Boc group can be removed under acidic conditions, reducing the compound to its amine form.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or iodide (KI) under suitable conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives such as methyl benzoate or benzamide.
Reduction: Amino acids or other amine derivatives.
Substitution: Azides or iodides of the benzene ring.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for amino acids, preventing unwanted reactions during the synthesis process .
Mode of Action
The mode of action of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is primarily through its role as a protective group in peptide synthesis. The tert-butoxycarbonyl group protects the amino moiety during synthesis, allowing for selective reactions to occur at other sites on the molecule . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Biochemical Pathways
It is known that compounds with the boc group play a crucial role in peptide synthesis . They can be used to synthesize a variety of peptides, which can then participate in various biochemical pathways depending on their structure and function.
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .
Result of Action
The result of the action of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is the successful synthesis of peptides with the desired structure and function . By protecting the amino group during synthesis, the Boc group allows for selective reactions to occur at other sites on the molecule, leading to the formation of the desired peptide.
Action Environment
The action of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires the presence of a strong acid . Therefore, the pH of the environment can significantly impact the compound’s action. Additionally, the compound’s stability may be affected by temperature, as certain reactions in peptide synthesis require heat .
Biochemische Analyse
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during synthesis. This compound is known to interact with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for additional bases .
Cellular Effects
The effects of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise, thereby impacting mental performance and preventing exercise-induced muscle damage .
Molecular Mechanism
At the molecular level, 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. The Boc group protects the amino acid during synthesis, allowing for selective reactions. This compound can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The precise mechanism involves the formation of stable intermediates that facilitate the desired biochemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid change over time. The stability and degradation of this compound are critical factors in its long-term effects on cellular function. Studies have shown that the Boc group can be rapidly deprotected under specific conditions, leading to the formation of the active amino acid. This deprotection process is essential for the compound’s activity in biochemical reactions .
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced peptide synthesis and improved cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity. These threshold effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in peptide synthesis highlights its importance in metabolic flux and the regulation of metabolite levels. The Boc group ensures that the amino acid remains protected until it reaches the desired reaction site, where it can participate in specific biochemical transformations .
Transport and Distribution
Within cells and tissues, 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its intended functions. The Boc group plays a crucial role in maintaining the compound’s stability and activity until it reaches the appropriate subcellular location .
Vergleich Mit ähnlichen Verbindungen
2-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the fluorine atom.
2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid: Fluorine atom at a different position on the benzene ring.
2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid: Fluorine atom at another position on the benzene ring.
Uniqueness: 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVFUGRTWPNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
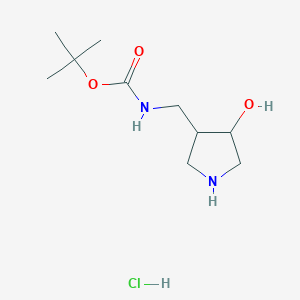
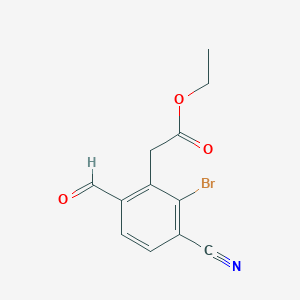
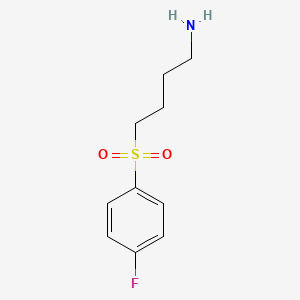
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)
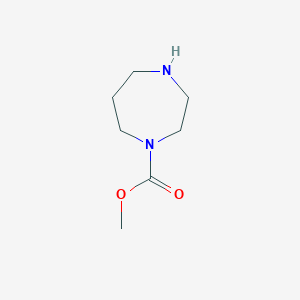
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
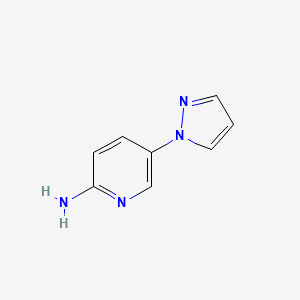
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
